molecular formula C15H11NO5 B15063556 4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)- CAS No. 681016-83-1

4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B15063556
CAS No.: 681016-83-1
M. Wt: 285.25 g/mol
InChI Key: ZKFDJKGUTIWGRG-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)- is a flavonoid derivative characterized by a benzopyranone backbone substituted with hydroxyl groups at positions 5 and 7, a 4-hydroxyphenyl group at position 2, and an amino group at position 3. This substitution pattern distinguishes it from common flavonoids like apigenin, naringenin, and genistein, which lack the amino group. Below, we compare this compound with structurally and functionally similar flavonoids documented in the literature.

Properties

CAS No.

681016-83-1

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO5/c16-13-14(20)12-10(19)5-9(18)6-11(12)21-15(13)7-1-3-8(17)4-2-7/h1-6,17-19H,16H2

InChI Key

ZKFDJKGUTIWGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)N)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Silyl Protection :
    • 2-Hydroxy-4-methoxyacetophenone is treated with tert-butyldimethylsilyl chloride (TBSCl) in CH₂Cl₂ with Et₃N and DMAP.
    • Product : 2-(TBS-oxy)-4-methoxyacetophenone.
  • Alkylation :
    • The silyl-protected acetophenone reacts with alkyl halides (e.g., allyl bromide) using t-BuOK in DMF at 0°C.
    • Intermediate : 2’-Allyl-2-(TBS-oxy)-4-methoxyacetophenone.
  • Deprotection and Cyclization :
    • Tetra-n-butylammonium fluoride (TBAF) in THF removes the TBS group.
    • Cyclization with methanesulfonyl chloride (MeSO₂Cl) and BF₃·Et₂O in DMF yields the 3-alkylated chromone.

Typical Yields :

Step Yield (%)
Silyl protection 85–90
Alkylation 65–75
Cyclization 70–80

Advantages : High regioselectivity for C-3 substitution.

Claisen Condensation and Cyclization

The Claisen condensation route involves:

  • Formation of 1,3-diketone :
    • 2-Hydroxyacetophenone reacts with ethyl acetoacetate in the presence of NaH.
  • Acid-catalyzed cyclization :
    • The diketone undergoes cyclization in H₂SO₄/glacial acetic acid to form the chromone.

Modification for 3-Amino Derivatives :

  • Amination : Post-cyclization nitration followed by reduction (e.g., H₂/Pd-C) introduces the amino group.

Challenges : Low yields (<50%) due to competing side reactions.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot synthesis route. A representative method from involves:

  • Reactants : Resorcinol, malononitrile, and 4-hydroxybenzaldehyde.
  • Catalyst : Ca(OH)₂ or diethylamine in ethanol/H₂O.
  • Mechanism :
    • Knoevenagel condensation between aldehyde and malononitrile.
    • Michael addition to resorcinol.
    • Cyclization to form the chromone core.

Optimized Conditions ():

  • Solvent : H₂O (green chemistry).
  • Temperature : 80°C, 4 h.
  • Yield : 75–85%.

Table : Comparison of Catalysts in MCRs

Catalyst Solvent Temperature (°C) Yield (%)
Ca(OH)₂ H₂O 80 85
Diethylamine Ethanol Reflux 78
MgO Solvent-free 100 70

The Hoesch reaction enables direct introduction of amino groups at C-3:

  • Reaction of 2-hydroxy-4-methoxyacetophenone with nitriles (e.g., acetonitrile) in the presence of HCl/ZnCl₂.
  • Cyclization : Forms 3-aminochromone derivatives.

Example ():

  • Nitrile : Acetonitrile.
  • Conditions : HCl gas, ZnCl₂, 0°C → room temperature, 24 h.
  • Yield : 50–60%.

Challenges and Optimization

  • Regioselectivity : Competing substitution at C-5/C-7 requires protective groups (e.g., TBS, methoxy).
  • Amino Group Stability : Use of Boc-protected intermediates prevents oxidation.
  • Green Chemistry : Recent trends favor solvent-free or aqueous conditions (e.g., MCRs in H₂O).

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated or sulfonated derivatives.

Scientific Research Applications

3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following flavonoids share the benzopyranone core and varying substituents, influencing their biological activities and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities (Evidence Source)
Apigenin 5,7-dihydroxy-2-(4-hydroxyphenyl) C₁₅H₁₀O₅ 270.24 Antioxidant, anti-inflammatory, cancer chemoprevention
Naringenin 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl) C₁₅H₁₂O₅ 272.25 Anticancer, lipid peroxidation inhibition
Genistein 5,7-dihydroxy-3-(4-hydroxyphenyl) C₁₅H₁₀O₅ 270.24 Estrogenic activity, modulation of sperm motility
Vitexin 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl) C₂₁H₂₀O₁₀ 432.38 Hepatoprotective, DNA protection
Hispidulin 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy C₁₆H₁₂O₆ 300.26 Anticancer, anti-metastatic
Target Compound 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl) C₁₅H₁₁NO₅ 285.25* Not reported in evidence; inferred from structural analogs


*Calculated molecular weight based on formula.

Key Differences and Functional Implications

Hydroxylation Patterns :

  • The 5,7-dihydroxy configuration is conserved in apigenin, naringenin, and genistein, contributing to their antioxidant activity via radical scavenging . The target compound retains this feature, suggesting similar redox properties.

Glycosylation and Methoxy Modifications :

  • Vitexin (apigenin-8-C-glucoside) and hispidulin (6-methoxy-apigenin) demonstrate how glycosylation or methoxy groups modulate bioavailability and bioactivity. For example, vitexin’s glucoside moiety improves water solubility , while hispidulin’s methoxy group enhances metabolic stability . The absence of such modifications in the target compound may limit its pharmacokinetic profile unless functionalized.

Biological Activity

4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This compound belongs to the larger class of flavonoids, which are known for their potential therapeutic effects. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicine.

  • Molecular Formula : C16H12O6
  • Molecular Weight : 300.2629 g/mol
  • CAS Number : 1447-88-7
  • IUPAC Name : 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Biological Activities

The biological activities of this compound have been studied extensively, revealing a range of pharmacological properties:

  • Antioxidant Activity :
    • Flavonoids are well-known for their antioxidant properties. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress.
    • A study highlighted that flavonoids can inhibit lipid peroxidation and enhance the body's antioxidant defense mechanisms .
  • Anticancer Properties :
    • Research indicates that this compound can induce apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation and induce cell cycle arrest by modulating key signaling pathways such as PI3K/Akt and NF-kB .
    • A specific study demonstrated that derivatives of benzopyran compounds have potential in targeting specific cancer types through selective apoptosis induction .
  • Anti-inflammatory Effects :
    • The compound has been noted for its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Effects :
    • There is evidence suggesting that this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzopyran derivatives, including 4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-. The results indicated that these compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction and modulation of cell cycle progression.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of this compound showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This suggests its potential utility in neurodegenerative disease management .

Data Table

Biological ActivityMechanism/EffectReferences
AntioxidantScavenging free radicals
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine production
NeuroprotectiveModulates neurotransmitter systems

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